molecular formula C18H15N3O4S B2945254 (E)-ethyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 946206-11-7

(E)-ethyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2945254
CAS No.: 946206-11-7
M. Wt: 369.4
InChI Key: XEJMCXOGLKBLOU-VHEBQXMUSA-N
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Description

(E)-ethyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(3-methyl-1,2-oxazole-5-carbonyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-4-8-21-13-7-6-12(17(23)24-5-2)10-15(13)26-18(21)19-16(22)14-9-11(3)20-25-14/h1,6-7,9-10H,5,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJMCXOGLKBLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=NO3)C)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure

The compound can be represented by the following structure:

 E ethyl 2 3 methylisoxazole 5 carbonyl imino 3 prop 2 yn 1 yl 2 3 dihydrobenzo d thiazole 6 carboxylate\text{ E ethyl 2 3 methylisoxazole 5 carbonyl imino 3 prop 2 yn 1 yl 2 3 dihydrobenzo d thiazole 6 carboxylate}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anticancer and antimicrobial domains. Below are detailed findings from various studies.

Anticancer Activity

  • Mechanism of Action : The compound is believed to exert its anticancer effects through apoptosis induction and cell cycle arrest in cancer cells. Studies have shown that it can inhibit DNA synthesis and promote cell death in various cancer cell lines.
  • Case Studies :
    • In vitro studies demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and A549, with IC50 values ranging from 10 to 30 µM .
    • A study involving the incorporation of this compound into targeted liposomes showed enhanced antitumor activity compared to non-targeted controls .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Testing against strains of Staphylococcus aureus and Escherichia coli revealed that the compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 100 to 200 µg/mL .
  • Fungal Activity : Preliminary assessments indicate antifungal properties against Candida albicans, suggesting potential applications in treating fungal infections .

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerHeLa10
AnticancerA54930
AntibacterialStaphylococcus aureus100
AntibacterialE. coli200
AntifungalCandida albicans150

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound, indicating that modifications to the isoxazole and thiazole moieties can enhance biological activity. The presence of the ethyl group has been linked to improved solubility and bioavailability, which are critical factors for therapeutic efficacy.

Toxicological Studies

Toxicity assessments have shown that the compound has a favorable safety profile at therapeutic doses. In repeated dose toxicity studies on rodents, no significant adverse effects were observed at doses up to 1000 mg/kg/day over a period of 28 days .

Scientific Research Applications

Biological Activities

Research indicates that (E)-ethyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibits various biological activities, particularly in anticancer and antimicrobial areas.

Anticancer Activity
This compound is believed to exert anticancer effects through apoptosis induction and cell cycle arrest in cancer cells. Studies have indicated it can inhibit DNA synthesis and promote cell death in various cancer cell lines.

Case Studies:

  • In vitro studies have demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and A549, with IC50 values ranging from 10 to 30 µM.
  • A study involving the incorporation of this compound into targeted liposomes showed enhanced antitumor activity compared to non-targeted controls.
    Notably, a related compound demonstrated GI50 values ranging from 37 nM to 86 nM against tested cancer cell lines, showing superior activity compared to others.

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.

Bacterial Inhibition: Testing against strains of Staphylococcus aureus and Escherichia coli revealed that the compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 100 to 200 µg/mL.

Fungal Activity: Preliminary assessments indicate antifungal properties against Candida albicans, suggesting potential applications in treating fungal infections.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)
AnticancerHeLa10
AnticancerA54930
AntibacterialStaphylococcus aureus100
AntibacterialE. coli200
AntifungalCandida albicans150

Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationship (SAR) of this compound, indicating that modifications to the isoxazole and thiazole moieties can enhance biological activity. The presence of the ethyl group has been linked to improved solubility and bioavailability, which are critical factors for therapeutic efficacy.

Toxicological Studies

Chemical Reactions Analysis

Reactivity of the Isoxazole Moiety

The 3-methylisoxazole-5-carbonyl group contributes to electrophilic substitution patterns. Isoxazoles typically undergo:

  • Ring-opening reactions under acidic or reductive conditions to form β-keto amides or amines .

  • Coordination chemistry via the nitrogen or oxygen atoms, enabling metal complexation for catalytic applications .

  • Nucleophilic attacks at the electron-deficient C-4 position, though steric hindrance from the methyl group at C-3 may modulate reactivity .

Benzo[d]thiazole Core Reactivity

The benzo[d]thiazole system participates in:

  • Tautomerization : The imino group (C=N) may exhibit keto-enol tautomerism, influencing hydrogen-bonding interactions .

  • Electrophilic substitution : Directed by the electron-withdrawing thiazole nitrogen, facilitating halogenation or nitration at specific positions (e.g., C-5 or C-7) .

  • Nucleophilic displacement : If activated by electron-withdrawing groups, substitutions at C-2 or C-6 could occur .

Ester Group Transformations

The ethyl ester at position 6 undergoes:

  • Hydrolysis : Acid- or base-catalyzed saponification yields the corresponding carboxylic acid, which may enhance solubility or enable further derivatization .

  • Transesterification : Reaction with alcohols (e.g., methanol) under acidic conditions to modify ester side chains .

Propargyl Group Reactivity

The prop-2-yn-1-yl substituent enables:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles for bioconjugation .

  • Oxidation : Catalytic oxidation to diketones or ketones using gold or palladium catalysts .

  • Sonogashira Coupling : Cross-coupling with aryl/vinyl halides to extend π-conjugation .

Key Research Findings

While direct studies on this compound are not available in the provided sources, analogous systems suggest the following:

Reaction Type Conditions Product/Outcome Reference
Ester hydrolysis1M NaOH, 80°C, 4h6-Carboxylic acid derivative
Propargyl oxidationPd/C, O₂, DMF, 60°C3-(Oxoprop-1-en-1-yl) substituent
Isoxazole ring openingH₂, Pd-BaSO₄, EtOHβ-Ketoamide intermediate
Click chemistryCuSO₄, sodium ascorbate, RTTriazole-linked conjugates

Synthetic and Mechanistic Considerations

  • Steric Effects : The 3-methylisoxazole and propargyl groups may hinder reactivity at adjacent positions.

  • Electronic Effects : The electron-withdrawing carbonylimino group activates the benzo[d]thiazole ring for electrophilic substitutions.

  • Stability : The compound is likely sensitive to strong acids/bases due to the ester and imino groups.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis is typically employed, starting with condensation of 3-methylisoxazole-5-carbonyl chloride with ethyl 2-amino-3-(prop-2-yn-1-yl)benzo[d]thiazole-6-carboxylate under anhydrous conditions. Key steps include Schotten-Baumann acylation and imine formation. Optimization involves solvent selection (e.g., DMF for polar intermediates), controlled temperature (0–5°C for acylation), and stoichiometric excess of activated carbonyl reagents to drive imine formation. Yields can be improved via column chromatography purification and inert atmosphere conditions .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1640 cm⁻¹) functional groups.
  • ¹H/¹³C NMR : Assigns proton environments (e.g., propynyl protons at δ 1.8–2.1 ppm, isoxazole methyl at δ 2.3 ppm) and carbon backbone.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the imine bond .

Q. How can stability studies be designed to assess degradation under storage conditions?

  • Methodology : Conduct accelerated stability tests under varying temperatures (4°C, 25°C, 40°C), humidity (40–75% RH), and light exposure. Monitor degradation via HPLC for purity loss and LC-MS to identify breakdown products (e.g., hydrolysis of the ester or imine groups). Use kinetic modeling (Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. How can computational methods predict bioactivity and structure-activity relationships (SAR)?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to evaluate binding affinity with target enzymes like GSK-3β or kinases. Use QSAR models to correlate substituent effects (e.g., propynyl vs. alkyl groups) with bioactivity. Validate predictions via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points, solubility)?

  • Methodology : Replicate synthesis under standardized conditions (e.g., ICH guidelines). Compare DSC (melting point) and HPLC purity data across labs. Solubility discrepancies can arise from polymorphic forms; characterize crystalline vs. amorphous phases via PXRD. Cross-validate with computational solubility prediction tools (e.g., COSMO-RS) .

Q. How can catalytic methods enhance scalability or enantioselectivity?

  • Methodology : Explore palladium-catalyzed cyclization () for constructing the thiazole ring. For enantioselective synthesis, employ chiral ligands (e.g., BINAP) in asymmetric hydrogenation of intermediate propargylamines. Optimize catalyst loading (1–5 mol%) and solvent polarity (e.g., THF vs. MeCN) to improve turnover frequency .

Q. What analytical approaches diagnose side reactions during synthesis?

  • Methodology : Use reaction monitoring (e.g., in situ FTIR or Raman spectroscopy) to detect intermediates like thioamide byproducts. For iodocyclization side reactions (e.g., ), track iodine consumption via iodometric titration. Employ DFT calculations to identify high-energy transition states favoring undesired pathways .

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